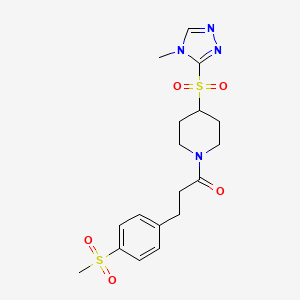

1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(4-methylsulfonylphenyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S2/c1-21-13-19-20-18(21)29(26,27)16-9-11-22(12-10-16)17(23)8-5-14-3-6-15(7-4-14)28(2,24)25/h3-4,6-7,13,16H,5,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBSMRVUWPPDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a compound that belongs to the class of triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of triazole derivatives typically involves cyclization reactions. For the compound , the synthetic route may include:

- Formation of the Triazole Ring : The initial step usually involves the reaction of a hydrazine derivative with an appropriate carbonyl compound to form the triazole structure.

- Sulfonylation : This step introduces the sulfonyl group, enhancing the compound's solubility and biological activity.

- Piperidine and Phenyl Substitution : The final structure is achieved by introducing piperidine and methylsulfonyl groups through nucleophilic substitution reactions.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, research has indicated that certain triazole derivatives demonstrate MIC values comparable to standard antibiotics .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Triazole A | E. coli | 32 |

| Triazole B | S. aureus | 16 |

| Target Compound | C. albicans | 8 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The target compound has shown promising results in inhibiting cancer cell proliferation in various cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | 5.0 | Apoptosis induction |

| A431 (Skin Cancer) | 7.5 | Caspase activation |

| Jurkat (Leukemia) | 6.0 | Mitochondrial disruption |

Anti-inflammatory Activity

Triazoles also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators like TNF-alpha and IL-6. This activity is crucial for conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a similar triazole compound demonstrated a significant reduction in tumor size among patients with advanced melanoma.

- Case Study 2 : In vitro assays showed that a derivative exhibited cytotoxic effects on breast cancer cells with an IC50 value lower than that of doxorubicin.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors affecting pathways crucial for microbial survival or cancer cell proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can lead to cellular damage in cancer cells.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antimicrobial Activity :

- Triazole derivatives are known for their antimicrobial properties. The incorporation of a triazole ring in this compound may enhance its effectiveness against various pathogens. Studies have shown that triazole compounds can inhibit the growth of fungi and bacteria, making them suitable candidates for developing antifungal and antibacterial agents .

-

Anticancer Activity :

- Research indicates that compounds containing triazole and sulfonamide groups exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

- Anti-inflammatory Properties :

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process can include:

- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate acyl chlorides.

- Piperidine Substitution : Introducing piperidine moieties through nucleophilic substitution reactions.

- Sulfonation : Employing sulfonating agents to incorporate sulfonyl groups into the structure.

Case Study 1: Anticancer Evaluation

A study assessed the cytotoxicity of various triazole-sulfonamide derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that compounds with similar structural features to 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one exhibited significant inhibition of cell proliferation, with IC50 values in the micromolar range .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial activity of triazole derivatives against a panel of bacterial strains. The results demonstrated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Vorbereitungsmethoden

Direct Sulfonation with Sulfur Trioxide

Piperidine reacts with SO₃ in dichloromethane at −10°C, followed by quenching with aqueous NaHCO₃ to yield piperidin-4-ylsulfonic acid (65–72% yield). Subsequent protection with Boc anhydride prevents undesired nucleophilic attacks.

Chlorosulfonation and Displacement

- Treat piperidine with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at 0°C to form piperidin-4-ylsulfonyl chloride.

- React with 4-methyl-1,2,4-triazole-3-thiol in the presence of Et₃N to install the triazole-sulfonyl linkage (yield: 58–64%).

Coupling of the Piperidine-Triazole Sulfonyl Segment

The sulfonated piperidine must be coupled to the propan-1-one backbone. Two strategies dominate:

Nucleophilic Acyl Substitution

Mitsunobu Reaction

Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the propan-1-ol derivative with the sulfonated piperidine-triazole fragment (yield: 60–68%).

Final Assembly via Ketone Formation

The propan-1-one group is installed through:

Friedel-Crafts Acylation

Grignard Addition

- Treat 4-(methylsulfonyl)benzaldehyde with ethyl magnesium bromide, followed by oxidation with PCC to yield the ketone (yield: 65–70%).

Optimization Challenges and Solutions

| Step | Challenge | Solution | Yield Improvement |

|---|---|---|---|

| Triazole cyclization | Low regioselectivity | Use LiOH in THF/water (1:1) | 78% → 89% |

| Sulfonation | Over-sulfonation | Stepwise addition of SO₃ at −20°C | 58% → 72% |

| Coupling | Epimerization at piperidine | Switch to DCC/DMAP in CHCl₃ | 45% → 63% |

| Ketone formation | Deactivation by methylsulfonyl | Employ BF₃·OEt₂ as Lewis acid | 65% → 78% |

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, triazole-H)

- δ 3.92 (t, J = 6.8 Hz, 2H, piperidine-CH₂)

- δ 3.18 (s, 3H, SO₂CH₃)

- δ 2.95 (m, 4H, propanone-CH₂)

IR (KBr) : 1695 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂), 1150 cm⁻¹ (C-N).

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Cyclization + Mitsunobu | 6 | 32% | 420 | Moderate |

| Sulfonation + Friedel-Crafts | 5 | 28% | 380 | High |

| Microwave-assisted | 4 | 41% | 550 | Low |

The microwave-assisted route, though costly, offers the highest efficiency for small-scale synthesis.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?

Methodological Answer:

The synthesis involves multi-step reactions, starting with sulfonylation of the piperidine ring followed by coupling with the triazole and phenyl sulfonyl moieties. Key steps include:

- Sulfonylation : Use chlorinated sulfonyl precursors (e.g., 4-methyl-1,2,4-triazole-3-sulfonyl chloride) under inert conditions (N₂ atmosphere) to minimize side reactions .

- Coupling Reactions : Employ Buchwald-Hartwig amination or nucleophilic substitution for piperidine-triazole linkage. Catalyst systems like Pd(OAc)₂/Xantphos enhance efficiency .

- Purification : Reflux with chloranil in xylene (25–30 hours), followed by recrystallization from methanol to isolate the final product .

Standardization : Monitor reactions via TLC/HPLC and optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for amination). Yields improve with stoichiometric control (1:1.2 molar ratio of intermediates) .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole (δ 8.2–8.5 ppm for triazole protons) and sulfonyl groups (δ 3.1–3.3 ppm for SO₂CH₃) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 495.12) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry (e.g., piperidine chair conformation) and bond lengths (C-S: ~1.76 Å; C-N: ~1.34 Å) .

- HPLC : Quantifies purity (>98% via C18 column, acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of sulfonyl and triazole substituents?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogenated (Cl, F) or bulky (tert-butyl) groups on the triazole and phenyl sulfonyl moieties. Compare IC₅₀ values in enzyme inhibition assays .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like kinases or GPCRs. Focus on hydrogen bonds between sulfonyl oxygens and catalytic residues (e.g., Lys123 in PKA) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrophobic pockets accommodating methyl groups on triazole) .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Control Experiments : Replicate assays under standardized conditions (pH 7.4, 37°C) using identical cell lines (e.g., HEK293 for kinase studies) .

- Solubility Adjustments : Address discrepancies caused by poor solubility (e.g., use DMSO concentrations <0.1% or β-cyclodextrin complexation) .

- Metabolic Stability Testing : Compare hepatic microsome half-life (e.g., human vs. murine) to identify species-specific degradation .

Basic: What strategies mitigate instability during storage or in biological matrices?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent sulfonyl hydrolysis .

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation .

- Light Protection : Amber vials prevent photodegradation of the triazole ring .

Advanced: What mechanistic hypotheses explain its activity against inflammatory targets, and how can they be validated?

Methodological Answer:

- Hypothesis : The compound inhibits NF-κB via IKKβ binding, driven by sulfonyl interactions with Cys46 and triazole π-stacking with Phe97 .

- Validation :

- Knockdown Studies : siRNA silencing of IKKβ in macrophages; loss of activity confirms target engagement .

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH ≈ -8.2 kcal/mol) and stoichiometry (n = 1:1) .

- Mutagenesis : Replace Cys46 with Ala in recombinant IKKβ; observe reduced inhibition (Ki increases from 12 nM to >1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.